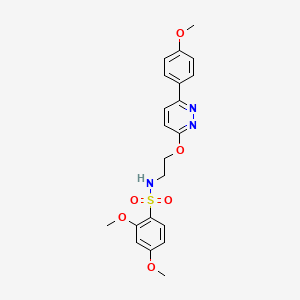
2,4-dimethoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of medications .
Molecular Structure Analysis
The compound contains several functional groups, including two methoxy groups, a pyridazine ring, and a sulfonamide group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides generally undergo reactions typical of amides. They can participate in condensation reactions to form Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests a potential application of similar compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Photodynamic Therapy for Cancer Treatment
- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications, potentially in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalysis and Polymerization
- Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, highlighting the role of sulfonamide derivatives in catalyzing polymerization reactions, which could have implications in material science and engineering (K. Skupov, P. Marella, M. Simard, et al., 2007).
Enzyme Inhibition for Therapeutic Applications
- Compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their potential as enzyme inhibitors. This includes studies on carbonic anhydrase inhibitors, which have implications for treating various diseases, including glaucoma, epilepsy, and cancer (H. Gul, M. Tuğrak, H. Sakagami, et al., 2016).
Material Science and Chemical Synthesis
- Sulfonated Schiff base copper(II) complexes have been explored as efficient and selective catalysts in alcohol oxidation, showcasing the utility of sulfonamide derivatives in synthetic chemistry and material science applications (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-27-16-6-4-15(5-7-16)18-9-11-21(24-23-18)30-13-12-22-31(25,26)20-10-8-17(28-2)14-19(20)29-3/h4-11,14,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKGHBWKVVXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

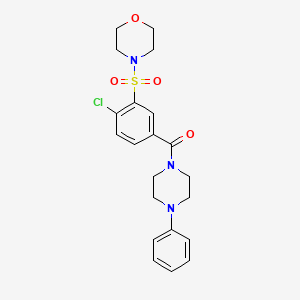
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)
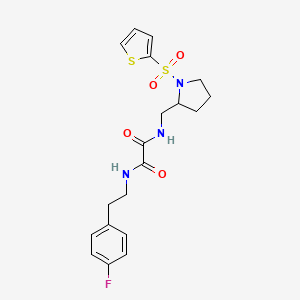
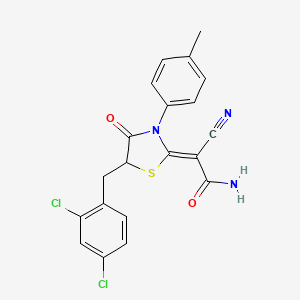
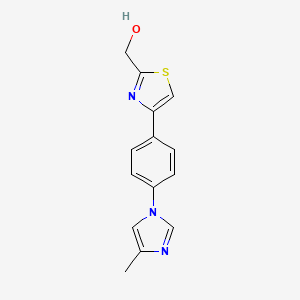
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

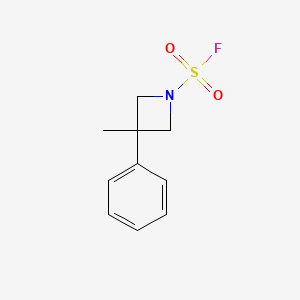
![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)
![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)